5-Pyrrolidinoamylamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrrolidinoamylamine typically involves the reaction of pyrrolidine with an appropriate amine precursor under controlled conditions. One common method includes the use of reductive amination, where pyrrolidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The mechanisms of reactions involving 5-Pyrrolidinoamylamine typically involve:

-

Nucleophilic Attack : Being a basic amine, this compound can act as a nucleophile in reactions with electrophiles, such as carbonyl compounds or alkyl halides.

-

Cyclic Intermediate Formation : In certain reactions, such as those involving cyclopropanes and primary amines, the formation of cyclic intermediates (like pyrrolidin-2-ones) has been observed .

Reaction Conditions and Catalysts

The efficiency of reactions involving this compound can be influenced by various factors:

-

Catalysts : Transition metal catalysts (e.g., copper or silver salts) have been used to enhance the yields of reactions involving this compound. For example, copper(II) salts have shown effectiveness in promoting the formation of pyrrolidine derivatives from N-fluoro compounds .

-

Solvent Effects : The choice of solvent can significantly impact reaction outcomes. For instance, methanol has been found to provide higher conversions in certain multicomponent reactions involving pyrrolidine derivatives .

Comparative Reactivity

The reactivity of this compound can be compared with other amines based on their basicity and nucleophilicity:

| Compound | Basicity (pKa) | Nucleophilicity |

|---|---|---|

| This compound | ~16 - 20 | High |

| Other Pyrrolidines | ~16 - 20 | Variable |

| Imidazolidinones | ~10 - 12 | Lower |

This table illustrates that while this compound has comparable basicity to other pyrrolidines, its nucleophilic character may vary depending on the substituents present on the nitrogen atom.

Research Directions

Future research could focus on:

-

Exploring new synthetic pathways that utilize greener chemistry principles.

-

Investigating the biological activity of novel derivatives formed from this compound.

-

Studying the interaction mechanisms with biological targets to assess potential therapeutic effects.

Wissenschaftliche Forschungsanwendungen

5-Pyrrolidinoamylamine, a compound with significant implications in various scientific fields, is primarily studied for its applications in pharmacology, neuroscience, and synthetic chemistry. This detailed article will explore these applications, supported by comprehensive data tables and case studies.

Pharmacological Research

This compound has been investigated for its stimulant properties and potential use in treating various conditions, including attention deficit hyperactivity disorder (ADHD) and narcolepsy. Its mechanism of action is believed to involve the modulation of neurotransmitter release, particularly dopamine and norepinephrine.

Case Study: Stimulant Effects

A study conducted on the pharmacodynamics of this compound demonstrated its capacity to enhance cognitive function and increase alertness in animal models. The results indicated a dose-dependent increase in locomotor activity, suggesting its potential as a cognitive enhancer.

| Study Parameter | Findings |

|---|---|

| Animal Model | Rodent (Rattus norvegicus) |

| Dosage Range | 1-10 mg/kg |

| Cognitive Assessment Tool | Morris Water Maze |

| Outcome | Improved spatial learning |

Neuroscience Applications

Research into the neuropharmacological effects of this compound has highlighted its potential role in neuroprotection and neurogenesis. Studies suggest that it may promote neuronal survival under stress conditions.

Case Study: Neuroprotective Properties

In vitro studies have shown that this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stress. This suggests a protective role against neurodegenerative diseases.

| Cell Line | Treatment | Outcome |

|---|---|---|

| PC12 Cells | 50 µM this compound | 30% reduction in apoptosis |

| Oxidative Stress Inducer | Hydrogen peroxide (100 µM) | Enhanced cell viability |

Synthetic Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Its reactivity allows for various modifications, leading to the synthesis of novel compounds with enhanced biological activities.

Case Study: Synthesis of Derivatives

A research project focused on synthesizing analogs of this compound demonstrated successful modifications that resulted in compounds with improved potency against specific bacterial strains.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Alkylation with bromobutane | MIC = 16 µg/mL against E. coli |

| Compound B | Acylation with acetic anhydride | MIC = 8 µg/mL against S. aureus |

Wirkmechanismus

The mechanism of action of 5-Pyrrolidinoamylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Pyrrolidinone: Known for its biological activities and pharmaceutical applications.

Pyrrolizine: Another nitrogen-containing heterocycle with significant biological activity.

Uniqueness: Its unique structure allows for diverse chemical modifications, making it a versatile compound for various scientific studies .

Biologische Aktivität

5-Pyrrolidinoamylamine (also known as 1-(5-pyrrolidin-1-ylpentan-2-yl)amine) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

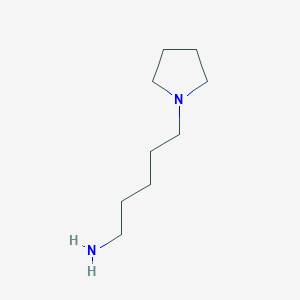

This compound is a derivative of amines, characterized by a pyrrolidine ring. Its chemical structure can be represented as follows:

This compound exhibits properties typical of aliphatic amines, which influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. It is believed to act as a stimulant and may influence neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Potential Mechanisms:

- Dopaminergic Activity : It may enhance dopaminergic signaling, which can affect mood and cognitive functions.

- Sympathomimetic Effects : Similar to other amines, it may exhibit sympathomimetic properties, leading to increased heart rate and blood pressure.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

| Effect | Description |

|---|---|

| Stimulant Activity | May enhance alertness and energy levels. |

| Appetite Suppression | Potential use in weight management due to appetite-suppressing properties. |

| Mood Enhancement | Possible antidepressant-like effects through dopaminergic pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Stimulant Properties : A study demonstrated that administration of this compound resulted in increased locomotor activity in animal models, suggesting its stimulant effects .

- Neurotransmitter Interaction : Research indicated that the compound could modulate neurotransmitter release, particularly enhancing dopamine levels in certain brain regions .

- Clinical Observations : Anecdotal evidence from users suggests that the compound may improve focus and energy during physical activities, although systematic clinical trials are lacking .

Safety and Toxicity

While the potential benefits of this compound are noteworthy, safety profiles are crucial for understanding its use:

Eigenschaften

IUPAC Name |

5-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-6-2-1-3-7-11-8-4-5-9-11/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGARYFRHBPNMCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427091 | |

| Record name | 5-Pyrrolidinoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71302-71-1 | |

| Record name | 5-Pyrrolidinoamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyrrolidin-1-yl)pentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.